molecular formula C12H11NO2 B3058147 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 88075-92-7

1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B3058147
CAS No.: 88075-92-7
M. Wt: 201.22 g/mol
InChI Key: LTHOBNHCLJNXEL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted with a 4-methoxyphenyl group at the 1-position and a formyl (-CHO) group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. For instance, crystallographic studies on related pyrrole-carbaldehyde derivatives (e.g., orthorhombic crystal packing in 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde) suggest that substituents significantly influence molecular geometry and intermolecular interactions .

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-4-2-11(3-5-12)13-7-6-10(8-13)9-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHOBNHCLJNXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441721
Record name 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88075-92-7
Record name 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrrole ring. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(4-Methoxyphenyl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Pyrrole vs. Pyrazole Derivatives

The substitution of the pyrrole ring with a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) alters electronic properties and biological activity. For example:

  • 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) : Exhibits a C=O IR stretch at 1629.76 cm⁻¹ and a formyl proton resonance at δ 9.7 ppm in ¹H NMR. Its antioxidant activity is attributed to electron-donating methoxy groups enhancing radical scavenging .

Table 1: Spectral and Structural Comparison

Compound Name Core Structure IR (C=O, cm⁻¹) ¹H NMR (CHO, δ ppm) Crystallographic Space Group Biological Activity
1-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde Pyrrole ~1640* ~9.5* Orthorhombic (P2₁2₁2₁)* Not reported
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) Pyrazole 1629.76 9.7 N/A Antioxidant
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole 1633 9.17–9.24 Monoclinic Not reported
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Pyrazole 1640 9.17–9.24 N/A Potential pharmaceutical use

*Inferred from analogs in .

Substituent Effects on Physicochemical Properties
  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Nitro groups (e.g., in 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, 4b ) lower electron density, shifting IR C=O stretches to higher frequencies (1640 cm⁻¹) compared to methoxy-substituted analogs (1629.76 cm⁻¹) .
    • Methoxy groups enhance solubility and stabilize radical intermediates, as seen in the antioxidant activity of 4c .

Biological Activity

1-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a pyrrole ring substituted with a methoxyphenyl group and an aldehyde functional group, has garnered attention for its biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H11_{11}NO2_2, with a molar mass of approximately 189.21 g/mol. Its structure includes:

  • Pyrrole Ring : A five-membered nitrogen-containing heterocycle.
  • Methoxyphenyl Group : Enhances lipophilicity and biological activity.
  • Aldehyde Group : Contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities associated with this compound:

Antibacterial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antibacterial properties. For instance, pyrrole-ligated compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain pyrrole derivatives possess minimum inhibitory concentration (MIC) values as low as 2 µg/mL against resistant strains such as Acinetobacter baumannii .

CompoundMIC (µg/mL)Target Bacteria
This compound< 2Acinetobacter baumannii
Pyrrole benzamide derivatives3.12 - 12.5Staphylococcus aureus, Escherichia coli

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies show that pyrrole derivatives can inhibit the proliferation of cancer cell lines. For example, modifications in the substituents on the pyrrole ring have been linked to enhanced antiproliferative activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The aldehyde group can form Schiff bases with amino groups in proteins, potentially inhibiting enzyme activity.
  • Receptor Modulation : The compound may act on various receptors involved in inflammatory pathways or cancer progression.

Case Studies

Several case studies illustrate the potential of this compound in therapeutic applications:

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various pyrrole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant activity, particularly when branched alkyl groups were present .
  • Anticancer Screening : In vitro assays demonstrated that certain pyrrole derivatives could reduce cell viability in cancer cell lines, with IC50_{50} values indicating potent activity. The introduction of methoxy groups at strategic positions on the phenyl ring enhanced these effects .

Q & A

Synthesis and Optimization

Basic: What laboratory methods are commonly employed to synthesize 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde? The compound is synthesized via one-pot multicomponent reactions involving in situ-generated aldimines and succinaldehyde, which facilitates regioselective pyrrole formation . Alternative routes include the Vilsmeier–Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation under controlled conditions .

Advanced: How can reaction conditions be optimized to minimize side-product formation during synthesis? Optimization involves adjusting stoichiometric ratios (e.g., aldehyde/amine), temperature gradients, and catalytic systems. Reaction progress is monitored via TLC/HPLC , and side products are characterized using LC-MS to identify competing pathways (e.g., over-oxidation or dimerization) .

Crystallographic Characterization

Basic: What crystallographic techniques are used to resolve the structure of this compound? Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ (unit cell parameters: a = 8.0230(6) Å, b = 10.5211(8) Å, c = 18.4479(16) Å), with refinement performed using SHELXL to achieve R-factors < 5% .

Advanced: How are anisotropic displacement parameters and crystallographic disorders addressed during refinement? SHELXL employs restraints (e.g., SIMU, DELU) to model anisotropic displacement for non-H atoms. For disorders, partial occupancy models and TWIN/BASF commands are used to account for twinning or split positions .

Spectroscopic and Analytical Characterization

Basic: What spectroscopic methods confirm the identity of this compound?

  • NMR : 1^1H/13^{13}C spectra confirm substituent positions (e.g., aldehyde proton at δ ~9.8 ppm, methoxy group at δ ~3.8 ppm).
  • IR : Stretching bands at ~1680 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-O of methoxy).
  • Mass Spectrometry : Molecular ion peak ([M+H]+^+) aligns with the calculated molecular weight .

Advanced: How are overlapping NMR signals resolved for structural confirmation? 2D NMR techniques (e.g., COSY , HSQC , and NOESY ) differentiate overlapping protons. For ambiguous cases, XRD data provides definitive proof of regiochemistry and substituent orientation .

Biological Activity Evaluation

Basic: What bioassays are used to evaluate the biological potential of this compound? Pyrazole/pyrrole derivatives are screened for antimicrobial , antiviral , and antitumor activity using:

  • MIC assays (bacterial/fungal strains).
  • MTT assays (cytotoxicity against cancer cell lines).
  • Enzyme inhibition studies (e.g., HIV protease or flavivirus NS5 polymerase) .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound? Systematic substituent variation (e.g., methoxy → nitro, halogen) is coupled with docking simulations (AutoDock, Schrödinger) to predict binding affinities. Activity trends are validated via molecular dynamics (MD) simulations to assess conformational stability .

Stability and Handling

Basic: What protocols ensure the compound’s stability during storage? Store under inert atmosphere (N₂/Ar) at –20°C to prevent aldehyde oxidation. Use amber glass vials to avoid photodegradation. Purity is verified via HPLC before use in sensitive reactions .

Advanced: How does solvent choice impact the compound’s stability in solution? Polar aprotic solvents (e.g., DMSO, DMF) stabilize the aldehyde group by reducing hydration. Avoid protic solvents (e.g., MeOH, H₂O), which promote hydrate formation. Stability is monitored via UV-Vis spectroscopy (λ ~280 nm for aldehyde) .

Computational Modeling

Basic: What computational tools predict the electronic properties of this compound? Density Functional Theory (DFT) calculations (Gaussian, ORCA) model HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict reactivity sites .

Advanced: How are molecular dynamics (MD) simulations applied to study its interaction with biological targets? Explicit-solvent MD simulations (GROMACS, AMBER) analyze binding modes over 100+ ns trajectories. Free-energy perturbations (e.g., MM-PBSA ) quantify binding affinities for lead optimization .

Data Contradictions and Reproducibility

Advanced: How are contradictory crystallographic or spectroscopic data resolved? For XRD, twinning tests and R-factor analysis identify data quality issues. For NMR, variable-temperature (VT) experiments or deuterium exchange clarify dynamic effects. Reproducibility requires strict adherence to CCDC deposition standards (e.g., CIF validation) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
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1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde

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